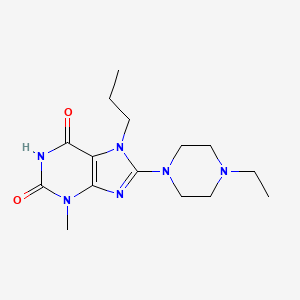

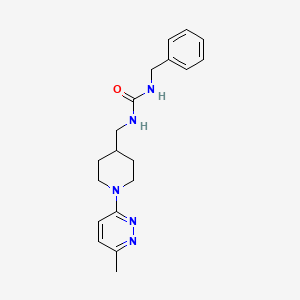

![molecular formula C19H13NO3S2 B2986004 5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione CAS No. 1005066-12-5](/img/structure/B2986004.png)

5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-phenyl-5,5a-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione” is a type of 4-thiazolidinone and thiazole derivative with heterocyclic fragments . These types of compounds have been found to exhibit good inhibition of trypanosome growth and might constitute potential candidates for the development of new drugs against trypanosomiasis .

Synthesis Analysis

The compound is formed by the stereoselective Knoevenagel-hetero-Diels-Alder reaction . It can be functionalized at the nitrogen in position 3 via reactions of alkylation, cyanoethylation, and acylation .Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It includes a chromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazole backbone, which is a fused heterocyclic system .Chemical Reactions Analysis

The compound is formed via a tandem hetero-Diels-Alder-hemiacetal reaction of 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones and α,β-unsaturated aldehydes .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-Phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione and its derivatives are synthesized through various chemical reactions, showcasing their potential for broad applications in scientific research. Notably, these compounds have been prepared through stereo-selective hetero-Diels-Alder reactions and Michael addition, suggesting a versatile approach to creating a wide range of related molecules. The detailed synthetic pathways and possible mechanisms have been explored, highlighting the chemical versatility and potential for further modification of these compounds (Metwally, 2007).

Green Synthesis and Antibacterial Activity

A novel aspect of the research into these compounds includes the development of green synthesis methods, utilizing natural acids like lemon juice for the synthesis of new thiopyrano[2,3-d]thiazole derivatives. This approach not only aligns with sustainable chemistry practices but also yields compounds with potential antibacterial properties against pathogenic bacteria. Such studies lay the foundation for future design and synthesis of more potent antimicrobial agents, demonstrating the compounds' relevance in developing new therapeutic agents (Metwally, Badawy, & Okpy, 2018).

Anticancer Potential

The exploration of these compounds extends into the pharmacological domain, where some derivatives have shown promising anticancer activities. The research focuses on synthesizing novel thiazole and thiadiazole derivatives incorporating the thiopyrano[2,3-d]thiazole moiety, evaluated for their in vitro anticancer activity. These studies have revealed potent cytotoxic effects against specific cancer cell lines, underscoring the potential of these compounds as scaffolds for developing new anticancer agents. The structure-activity relationships derived from these studies provide valuable insights for future drug development efforts (Gomha et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of this compound are the human Carbonic Anhydrase IX and XII (hCAIX and hCAXII) enzymes . These enzymes play a crucial role in maintaining pH homeostasis in cells, and their overexpression is often associated with cancerous cells .

Mode of Action

The compound interacts with its targets, hCAIX and hCAXII, by embedding itself in the active pockets of these enzymes . This interaction inhibits the activity of the enzymes, thereby disrupting the pH balance within the cell .

Biochemical Pathways

The inhibition of hCAIX and hCAXII disrupts the carbon dioxide hydration and bicarbonate dehydration processes within the cell . This disruption affects the pH homeostasis, leading to an unfavorable environment for the survival and proliferation of cancer cells .

Result of Action

The compound’s action results in the inhibition of cancer cell growth. In vitro efficacy of the compound has been demonstrated on MCF-7 and HePG-2 cell lines . The compound showed good to excellent IC50 in the range of 10.08 ± 1.5 to 25.95 ± 2.8 μg/mL against the MCF-7 cell line and from 7.83 ±2.1 to 13.37 ± 1.2 μg/mL against the HePG-2 cell line .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

11-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3S2/c21-18-14-13(11-8-4-5-9-12(11)23-18)16-17(20-19(22)25-16)24-15(14)10-6-2-1-3-7-10/h1-9,13-15H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSQXDUSRCMDLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3C(C4=CC=CC=C4OC3=O)C5=C(S2)NC(=O)S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2985921.png)

![2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985923.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2985925.png)

![3-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2985928.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2985934.png)

![1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985937.png)

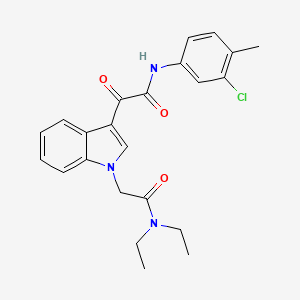

![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)

![3-[1-(4-Chlorophenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2985943.png)